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Abstract
Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine belonging

to the methylxanthine family.[1] It has been utilized primarily as a vasoconstrictor and nasal

decongestant. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and known pharmacological characteristics of

Cafaminol. It includes a review of its mechanism of action as an alpha-adrenergic agonist,

available data on its synthesis, and a discussion of its clinical applications. Due to the limited

availability of recent research on Cafaminol, this guide also extrapolates information from

related compounds and general principles of pharmacology where necessary, providing a

foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties
Cafaminol is chemically designated as 8-((2-hydroxyethyl)(methyl)amino)-1,3,7-trimethyl-3,7-

dihydro-1H-purine-2,6-dione. It is a derivative of caffeine, with a substituted amino group at the

8-position of the purine ring.

Chemical Structure
The chemical structure of Cafaminol is presented below:
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Molecular Formula: C₁₁H₁₇N₅O₃

Molecular Weight: 267.28 g/mol [2][3]

IUPAC Name: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-

dione

CAS Number: 30924-31-3

Synonyms: Methylcoffanolamine, Rhinetten, Rhinoptil, G-1

Physicochemical Data
A summary of the key physicochemical properties of Cafaminol is provided in the table below.

Property Value Reference

Appearance Solid powder

Melting Point 162-164 °C

Solubility
Soluble in water

(approximately 6%)

pH of aqueous solution 6.9

Elemental Analysis
C: 49.43%, H: 6.41%, N:

26.20%, O: 17.96%

InChI Key
ZGNRRVAPHPANFI-

UHFFFAOYSA-N

Synthesis of Cafaminol
Patented Synthesis Method
The preparation of Cafaminol has been described in German patent DE 1085530 and US

patent 3094531. The general synthetic approach involves the modification of a caffeine

precursor.
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A plausible synthetic workflow, based on the patent information, is outlined below. This diagram

illustrates the key transformation from a suitable caffeine derivative to Cafaminol.

Reactants

Reaction Product

8-Bromocaffeine

Nucleophilic Substitution

N-Methylethanolamine

Cafaminol

Click to download full resolution via product page

A simplified workflow for the synthesis of Cafaminol.

Experimental Protocol (Hypothetical)
While the exact, detailed experimental protocol from the patents is not readily available in the

public domain, a general procedure for the synthesis of Cafaminol via nucleophilic substitution

can be proposed.

Materials:

8-Bromocaffeine

N-Methylethanolamine

A suitable high-boiling point solvent (e.g., dimethylformamide)

A non-nucleophilic base (e.g., potassium carbonate)

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 8-bromocaffeine in the solvent.

Addition of Reagents: Add an excess of N-methylethanolamine and the base to the reaction

mixture.

Reaction: Heat the mixture to reflux and maintain the temperature for several hours,

monitoring the reaction progress by thin-layer chromatography.

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the

inorganic salts and remove the solvent under reduced pressure.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with water to remove any remaining water-soluble impurities.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel or by recrystallization from a suitable solvent to yield pure Cafaminol.

Pharmacological Properties and Mechanism of
Action
Cafaminol is classified as a vasoconstrictor and is used as a nasal decongestant. Its

pharmacological effects are primarily attributed to its activity as an alpha-adrenergic agonist.

Mechanism of Action: Alpha-Adrenergic Agonism
The primary mechanism of action for nasal decongestants like Cafaminol is the activation of

alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This

activation leads to vasoconstriction, which reduces blood flow and swelling of the nasal tissues,

thereby alleviating nasal congestion.

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors is depicted

below.
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Signaling pathway of Cafaminol via α1-adrenergic receptor activation.
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Pharmacokinetics
Specific pharmacokinetic data for Cafaminol in humans is limited. However, as a caffeine

derivative, some aspects of its pharmacokinetic profile may be inferred from caffeine. Caffeine

is rapidly and completely absorbed after oral administration, with peak plasma concentrations

reached within 15 to 120 minutes. It is distributed throughout the body and has a half-life of 2.5

to 4.5 hours in adults.

Toxicology
The acute toxicity of Cafaminol has been determined in mice.

Route of
Administration

Species LD₅₀ Reference

Subcutaneous Male Mice 700 mg/kg

Analytical Methods
Specific, validated analytical methods for the routine quality control of Cafaminol are not widely

published. However, given its structural similarity to caffeine and other xanthine derivatives,

standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) can

be adapted for its analysis.

Proposed HPLC Method
A reversed-phase HPLC method would be suitable for the quantification of Cafaminol in
pharmaceutical formulations.

Chromatographic Conditions (Hypothetical):

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer at pH 4.0)

in an isocratic elution mode.

Flow Rate: 1.0 mL/min
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Detection: UV detector at a wavelength determined by the UV spectrum of Cafaminol (likely

around 270-280 nm, similar to caffeine).

Internal Standard: A structurally related compound not present in the sample matrix could be

used for improved accuracy and precision.

The workflow for a typical HPLC analysis is outlined below.

Sample Preparation
(Dissolution and Filtration)

HPLC System

C18 Column

UV Detector

Data Acquisition
and Processing

Quantification

Click to download full resolution via product page

A general workflow for the HPLC analysis of Cafaminol.

Clinical Use
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Cafaminol has been used as a nasal decongestant in some countries, with brand names

including Rhinetten and Rhinoptil. It was introduced in Germany in 1974 for the treatment of

symptoms associated with the common cold and rhinitis.

Conclusion
Cafaminol is a caffeine derivative with established use as a nasal decongestant due to its

vasoconstrictive properties mediated by alpha-adrenergic agonism. While its chemical structure

and basic physicochemical properties are well-documented, there is a notable lack of recent

and in-depth research into its specific pharmacological profile, including detailed

pharmacokinetic and pharmacodynamic studies in humans, as well as validated analytical

methods. This guide provides a comprehensive summary of the available information and

highlights areas where further research is needed to fully characterize this compound for

potential future applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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